molecular formula C15H13N3O4 B12611148 Ethanediamide, N-(4-nitrophenyl)-N'-(phenylmethyl)- CAS No. 880150-44-7

Ethanediamide, N-(4-nitrophenyl)-N'-(phenylmethyl)-

Cat. No.: B12611148
CAS No.: 880150-44-7
M. Wt: 299.28 g/mol
InChI Key: GRUXOWFIFAQNFV-UHFFFAOYSA-N
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Description

Ethanediamide, N-(4-nitrophenyl)-N’-(phenylmethyl)- is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of an ethanediamide backbone with a 4-nitrophenyl group and a phenylmethyl group attached to the nitrogen atoms. It is of interest in various fields of chemistry and materials science due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanediamide, N-(4-nitrophenyl)-N’-(phenylmethyl)- typically involves the reaction of ethanediamide with 4-nitrobenzyl chloride and benzylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethanediamide, N-(4-nitrophenyl)-N’-(phenylmethyl)- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The phenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiolates (R-SH).

Major Products Formed

    Oxidation: 4-aminophenyl derivatives.

    Reduction: Nitroso or hydroxylamine derivatives.

    Substitution: Various substituted ethanediamide derivatives depending on the nucleophile used.

Scientific Research Applications

Ethanediamide, N-(4-nitrophenyl)-N’-(phenylmethyl)- has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Ethanediamide, N-(4-nitrophenyl)-N’-(phenylmethyl)- depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity through binding interactions. The nitro group can participate in redox reactions, influencing cellular processes. The phenylmethyl group may enhance the compound’s lipophilicity, facilitating its interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

    Ethanediamide, N-(4-nitrophenyl)-N’-(methyl)-: Similar structure but with a methyl group instead of a phenylmethyl group.

    Ethanediamide, N-(4-nitrophenyl)-N’-(phenyl)-: Similar structure but with a phenyl group instead of a phenylmethyl group.

Uniqueness

Ethanediamide, N-(4-nitrophenyl)-N’-(phenylmethyl)- is unique due to the presence of both a nitro group and a phenylmethyl group, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

880150-44-7

Molecular Formula

C15H13N3O4

Molecular Weight

299.28 g/mol

IUPAC Name

N-benzyl-N'-(4-nitrophenyl)oxamide

InChI

InChI=1S/C15H13N3O4/c19-14(16-10-11-4-2-1-3-5-11)15(20)17-12-6-8-13(9-7-12)18(21)22/h1-9H,10H2,(H,16,19)(H,17,20)

InChI Key

GRUXOWFIFAQNFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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